molecular formula C9H13NS B1279395 2-(Propylthio)aniline CAS No. 79792-95-3

2-(Propylthio)aniline

Cat. No. B1279395
CAS RN: 79792-95-3
M. Wt: 167.27 g/mol
InChI Key: YFHQJDQHIXKPOS-UHFFFAOYSA-N
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Description

“2-(Propylthio)aniline” is an organic compound. It is related to aniline compounds, which are aromatic primary amines .


Synthesis Analysis

The synthesis of aniline compounds, including “2-(Propylthio)aniline”, involves various methods. Aniline can be polymerized under different experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method using p-toluene sulphonic acid . Another method involves the functionalization of aniline, which increases its solubility while retaining many of its important properties .


Chemical Reactions Analysis

Aniline compounds, including “2-(Propylthio)aniline”, have unique reactions. For example, they can react with alkyl halides to produce secondary amines or tertiary amines or quaternary ammonium salts . They can also react with liquid bromine or chlorine .

Scientific Research Applications

Synthesis of Conducting Polymers

2-(Propylthio)aniline can be used in the synthesis of conducting polymers . These polymers, such as polyaniline, have gained recognition over metals due to their low cost, flexibility, high conductivity, and ease of production using chemical or electrochemical processes .

Optoelectronic Devices

Polyaniline, which can be synthesized from 2-(Propylthio)aniline, has promising potential in many optoelectronic applications . It can be employed in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic electronic devices .

Supercapacitors

Polyaniline also has great potential in supercapacitors . Supercapacitors are energy storage devices that offer high power density and long cycle life, making them suitable for various applications, including electric vehicles and renewable energy systems .

Sensors

Polyaniline-based sensors are another application of 2-(Propylthio)aniline . These sensors can be used for detecting various substances, including gases, ions, and organic compounds .

Wastewater Treatment

Polyaniline-based adsorbents, derived from 2-(Propylthio)aniline, have been explored for the removal of various pollutants from water, including heavy metals and organic contaminants . This makes it a valuable material in environmental remediation and wastewater treatment .

Solid Phase Extractors

2-(Propylthio)aniline can be used to functionalize silica gel, creating solid phase extractors . These extractors can be used in chromatography for the separation and purification of various compounds .

Safety and Hazards

“2-(Propylthio)aniline” may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided .

Future Directions

Aniline compounds, including “2-(Propylthio)aniline”, have been extensively investigated due to their remarkable physicochemical properties. They have widespread applications in electrochemical and biomedical fields . The literature survey reflects the significant technological prospects of these materials .

properties

IUPAC Name

2-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQJDQHIXKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439896
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)aniline

CAS RN

79792-95-3
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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